![molecular formula C12H15NS2 B13124578 N,N-Diethyl-[2,2'-bithiophen]-5-amine CAS No. 109549-00-0](/img/structure/B13124578.png)
N,N-Diethyl-[2,2'-bithiophen]-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-[2,2’-bithiophen]-5-amine is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings This particular compound is characterized by the presence of diethylamine groups attached to the bithiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-[2,2’-bithiophen]-5-amine typically involves the reaction of 2,2’-bithiophene with diethylamine. One common method includes the use of a palladium-catalyzed amination reaction. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or tetrahydrofuran (THF), and requires heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N-Diethyl-[2,2’-bithiophen]-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-[2,2’-bithiophen]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the bithiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the bithiophene rings .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-[2,2’-bithiophen]-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of biosensors and bioelectronic devices due to its conductive properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-[2,2’-bithiophen]-5-amine involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conductive properties are attributed to the delocalization of electrons across the bithiophene rings. In biological systems, it may interact with cellular components, influencing processes such as signal transduction and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene: The parent compound without the diethylamine groups.
N,N-Diethyl-2,2’-bithiophene-5-carboxamide: A derivative with a carboxamide group instead of an amine group.
2,2’-Bithiophene-5-boronic acid: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness: N,N-Diethyl-[2,2’-bithiophen]-5-amine is unique due to the presence of diethylamine groups, which can enhance its solubility and reactivity compared to other bithiophene derivatives. This makes it particularly useful in applications requiring specific electronic or chemical properties .
Eigenschaften
CAS-Nummer |
109549-00-0 |
|---|---|
Molekularformel |
C12H15NS2 |
Molekulargewicht |
237.4 g/mol |
IUPAC-Name |
N,N-diethyl-5-thiophen-2-ylthiophen-2-amine |
InChI |
InChI=1S/C12H15NS2/c1-3-13(4-2)12-8-7-11(15-12)10-6-5-9-14-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
VVDPNBQRCAMZGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(S1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



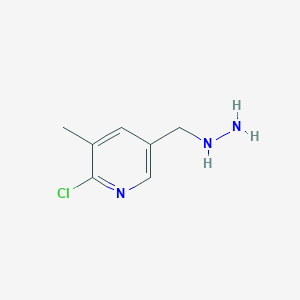
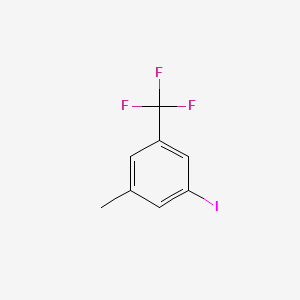
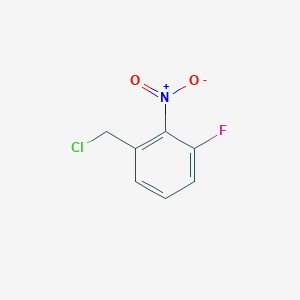
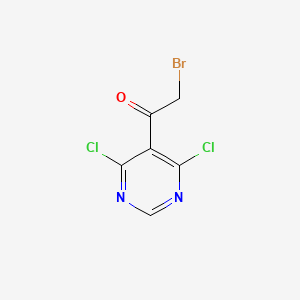
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
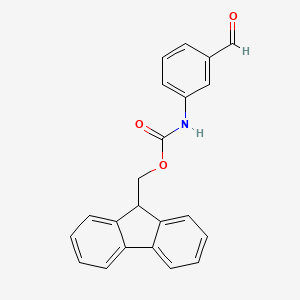
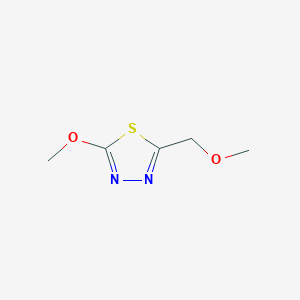
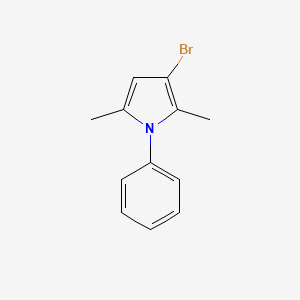
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
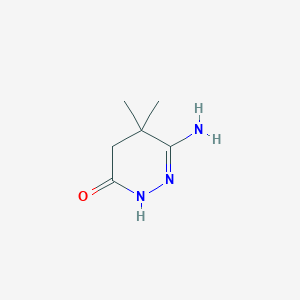
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
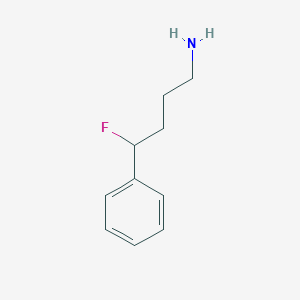
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
